molecular formula C19H24F3N5O2S B5538787 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B5538787
M. Wt: 443.5 g/mol
InChI Key: CJDSFUUIZMAELW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered interest in scientific research due to their complex molecular structure and potential biological activities. These compounds are synthesized through various chemical reactions, involving heterocyclic components that contribute to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar sulfonamide derivatives involves multi-step chemical processes, including the condensation of different aromatic and heterocyclic amines with sulfonamide groups. For instance, Desai et al. (2016) detailed the synthesis of a series of benzenesulfonamide derivatives that exhibit significant antimicrobial activity, indicating the potential bioactivity of such compounds (Desai, Makwana, & Senta, 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been studied, revealing insights into their chemical behavior. For example, Jacobs et al. (2013) reported on the molecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamide, showing how subtle changes in molecular structure can significantly affect the compound's overall properties (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including condensation and cycloaddition, leading to the formation of complex heterocyclic systems. The synthesis and characterization of compounds such as the one mentioned by Elangovan et al. (2021) involve detailed analysis of their reaction mechanisms and intermediates, highlighting the complexity and versatility of these molecules (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Studies like that of Mohamed-Ezzat et al. (2023) provide detailed crystallographic insights, illustrating how molecular interactions and bonding patterns impact the physical characteristics of the compounds (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Scientific Research Applications

Antimicrobial Activity

N-(2-{[4-Methyl-6-(1-Piperidinyl)-2-Pyrimidinyl]Amino}Ethyl)-4-(Trifluoromethyl)Benzenesulfonamide and its derivatives have been researched for their antimicrobial properties. Studies like those conducted by Desai, Makwana, and Senta (2016) and Elangovan et al. (2021) have synthesized and characterized novel derivatives, finding significant antimicrobial activity against various microbial strains (Desai, Makwana, & Senta, 2016) (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Potential in HIV-1 Infection Prevention

The compound's derivatives are being explored for their role in HIV-1 infection prevention. Cheng De-ju (2015) highlights the preparation of compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, showing potential as candidate compounds for drug development against HIV-1 (Cheng De-ju, 2015).

Cardiovascular Applications

Ohashi, Nakamura, and Yoshikawa (1999) investigated TA-0201, a derivative of this compound, as a non-peptide antagonist for endothelin receptors, potentially useful in cardiovascular therapies (Ohashi, Nakamura, & Yoshikawa, 1999).

Anticancer Properties

Compounds such as 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives have shown promising anticancer activity, particularly against breast cancer cell lines, as explored in research by Ghorab and Al-Said (2012) (Ghorab & Al-Said, 2012).

Enzyme Inhibition for Disease Treatment

Lolak et al. (2020) studied benzenesulfonamides incorporating triazine motifs for their inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, relevant in diseases like Alzheimer's and Parkinson's (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Structural Characterization and Analysis

Studies such as those by Acosta et al. (2013) focus on structural characterization and analysis of related compounds, providing insights into their molecular structures and bonding, which is crucial for understanding their potential applications in various fields (Acosta, Yépes, Palma, Cobo, & Glidewell, 2013).

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O2S/c1-14-13-17(27-11-3-2-4-12-27)26-18(25-14)23-9-10-24-30(28,29)16-7-5-15(6-8-16)19(20,21)22/h5-8,13,24H,2-4,9-12H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDSFUUIZMAELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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